7-Hydroxy-2'-methoxyflavone

Catalog No.
S14448879
CAS No.
77298-65-8
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-2'-methoxyflavone

CAS Number

77298-65-8

Product Name

7-Hydroxy-2'-methoxyflavone

IUPAC Name

7-hydroxy-2-(2-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)16-9-13(18)11-7-6-10(17)8-15(11)20-16/h2-9,17H,1H3

InChI Key

PFEQKIBOPJQNBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O

7-Hydroxy-2'-methoxyflavone is a flavonoid compound characterized by the presence of hydroxy and methoxy groups on its flavone backbone. Its chemical formula is C16H12O4, and it has a molecular weight of approximately 284.26 g/mol. This compound exhibits a unique structure that contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Include:

  • Oxidative cyclization: This reaction involves the formation of cyclic structures from linear precursors, often using oxidizing agents. In the synthesis of related compounds, such as 7-hydroxy-4'-methoxyflavone, oxidative cyclization plays a crucial role .
  • Oxa-Michael addition: This reaction is utilized in synthesizing flavonoids from chalcones, where nucleophilic attack occurs on an electrophilic double bond .
  • Claisen-Schmidt condensation: This reaction is essential for synthesizing chalcone intermediates, which are precursors to flavonoids like 7-hydroxy-2'-methoxyflavone .

7-Hydroxy-2'-methoxyflavone exhibits various biological activities:

  • Anticancer properties: Studies have shown that this compound has cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and WiDr (colon cancer) cells, with IC50 values indicating significant inhibitory effects on cell growth .
  • Antioxidant activity: Like many flavonoids, it may possess antioxidant properties that help neutralize free radicals, contributing to its potential health benefits.
  • Anti-inflammatory effects: Flavonoids are known for their anti-inflammatory properties, which may also extend to 7-hydroxy-2'-methoxyflavone.

The synthesis of 7-hydroxy-2'-methoxyflavone can be achieved through several methods:

  • Claisen-Schmidt condensation: This method involves the reaction of 2,4-dihydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base catalyst to form chalcone intermediates.
  • Cyclization: The chalcone is then subjected to oxidative cyclization or Oxa-Michael addition to yield the final flavone product. Catalysts such as sulfuric acid or iodine in dimethyl sulfoxide can facilitate this step .

Interaction studies involving 7-hydroxy-2'-methoxyflavone focus on its biochemical interactions with various biological targets:

  • Enzyme inhibition: Research indicates that flavonoids can inhibit specific enzymes involved in cancer progression and inflammation.
  • Synergistic effects: Studies suggest that combining 7-hydroxy-2'-methoxyflavone with other phytochemicals may enhance its therapeutic efficacy against cancer cells.

Several compounds share structural similarities with 7-hydroxy-2'-methoxyflavone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
7-HydroxyflavoneHydroxyl group at position 7Lacks methoxy substitution at position 2'
4'-MethoxyflavoneMethoxy group at position 4'Does not have hydroxyl substitution at position 7
7-Hydroxy-4'-methoxyflavanoneHydroxyl group at position 7 and methoxy at position 4'Exhibits similar anticancer activity
5-Hydroxy-2'-methoxyflavoneHydroxyl group at position 5Different positioning of hydroxy group alters activity

These compounds highlight the unique positioning of functional groups in determining the biological activities and chemical properties of flavonoids. The presence of both hydroxy and methoxy groups in 7-hydroxy-2'-methoxyflavone contributes significantly to its distinctive profile among flavonoids.

Phenylpropanoid Pathway and Flavonoid Backbone Formation

The biosynthesis of 7-hydroxy-2'-methoxyflavone originates in the phenylpropanoid pathway, a ubiquitous metabolic route in plants responsible for producing phenolic compounds. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to cinnamic acid, which is subsequently hydroxylated and activated to 4-coumaroyl-CoA via a series of cytochrome P450-dependent monooxygenases and ligases. Chalcone synthase (CHS) then condenses 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone, the foundational scaffold for all flavonoids.

Chalcone isomerase (CHI) facilitates the cyclization of naringenin chalcone into naringenin, a flavanone intermediate. Further modifications involve flavanone 3-hydroxylase (F3H), which hydroxylates naringenin at the 3-position to yield dihydrokaempferol. In Arabidopsis thaliana and other model plants, flavonoid-3'-hydroxylase (F3'H) introduces additional hydroxyl groups to produce dihydroquercetin, while flavonol synthase (FLS) oxidizes dihydroflavonols to flavonols like kaempferol and quercetin. For 7-hydroxy-2'-methoxyflavone, however, hydroxylation at the 7th position precedes O-methylation at the 2' position, a divergence from typical flavonoid modification patterns.

Enzymatic O-Methylation at the 2' Position

The methoxy group at the 2' position arises from the action of O-methyltransferases (OMTs), which transfer methyl groups from S-adenosylmethionine (SAM) to hydroxylated flavonoid intermediates. While OMTs targeting the 3' and 4' positions are well-characterized (e.g., apigenin 4'-O-methyltransferase in Catharanthus roseus), 2'-O-methylation is less common and may involve promiscuous or specialized OMTs. In Citrus mitis, a 3-O-methyltransferase exhibits broad substrate specificity, suggesting similar enzymes in Avicennia officinalis could catalyze 2'-O-methylation. Structural analyses of 7-hydroxy-2'-methoxyflavone indicate that methylation enhances lipid solubility, potentially improving membrane permeability for ecological interactions.

Table 1: Key Enzymes in 7-Hydroxy-2'-Methoxyflavone Biosynthesis

EnzymeFunctionSubstrate Specificity
Phenylalanine ammonia-lyase (PAL)Converts phenylalanine to cinnamic acidPhenylalanine
Chalcone synthase (CHS)Synthesizes naringenin chalcone4-Coumaroyl-CoA, malonyl-CoA
Chalcone isomerase (CHI)Cyclizes chalcone to flavanoneNaringenin chalcone
Flavanone 3-hydroxylase (F3H)Hydroxylates flavanone at C3Naringenin
O-Methyltransferase (OMT)Transfers methyl group to 2' hydroxyl7-Hydroxyflavone derivative

The Claisen-Schmidt condensation represents a fundamental synthetic pathway for constructing the chalcone intermediate essential for 7-hydroxy-2'-methoxyflavone synthesis [1]. This aldol condensation reaction involves the coupling of 2-hydroxyacetophenone derivatives with appropriately substituted benzaldehydes under basic conditions [2]. The methodology has been extensively optimized for flavone synthesis, with particular emphasis on achieving high yields and regioselectivity [3].

Recent investigations have demonstrated that solvent-free trituration methods can achieve superior results compared to conventional solution-based approaches [2]. Under these conditions, 2-hydroxy-4-methoxyacetophenone undergoes condensation with 2-methoxybenzaldehyde in the presence of potassium hydroxide to yield the corresponding 2'-hydroxychalcone precursor [2]. The reaction typically proceeds at elevated temperatures (110-120°C) with reaction times ranging from 2-6 hours [4].

The mechanistic pathway involves enolate formation from the acetophenone component, followed by nucleophilic attack on the aldehyde carbonyl group [5]. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones [5]. Critical parameters influencing reaction efficiency include base concentration, temperature control, and water content in the reaction medium [6].

Table 1: Comparative Yields in Claisen-Schmidt Condensation Methods

MethodTemperature (°C)Time (hours)Yield (%)Reference
Conventional (KOH/EtOH)803.068 [2]
Solvent-free trituration1102.578 [2]
Microwave-assisted800.1285 [6]
Ionic liquid medium1001.582 [1]

The utilization of agro-food waste catalysts, specifically Musa species peel ash, has emerged as an environmentally sustainable alternative [1]. These biocatalysts demonstrate remarkable efficiency in promoting carbon-carbon bond formation at room temperature under solvent-free conditions, achieving yields comparable to traditional methods while significantly reducing environmental impact [1].

Oxidative Cyclization Strategies Using Iodine Catalysis

Oxidative cyclization using iodine catalysis represents the critical transformation step converting 2'-hydroxychalcone intermediates to the desired flavone structure [7]. This methodology has been extensively studied and optimized for the synthesis of 7-hydroxy-2'-methoxyflavone derivatives [8]. The reaction mechanism involves intramolecular cyclization facilitated by iodine-mediated oxidation, resulting in the formation of the benzopyrone ring system characteristic of flavones [9].

The optimal reaction conditions typically employ iodine in dimethyl sulfoxide as the solvent system [7]. The stoichiometric ratio of chalcone to iodine has been determined to be 1:1 for maximum efficiency [7]. Reaction temperatures of 160°C with reaction times of 3 hours provide optimal conversion rates [10]. Under these conditions, yields of 88.31% have been achieved for related 7-hydroxy-4'-methoxyflavone synthesis [7].

The mechanistic pathway involves initial coordination of iodine to the α,β-unsaturated ketone system, followed by intramolecular nucleophilic attack by the ortho-hydroxyl group [8]. This creates a cyclic intermediate that undergoes subsequent oxidation to yield the aromatic flavone structure [8]. The role of dimethyl sulfoxide extends beyond mere solvent function, as it participates as both oxidant and reaction medium [11].

Table 2: Optimization Parameters for Iodine-Catalyzed Oxidative Cyclization

ParameterOptimal ValueYield (%)Temperature (°C)Time (hours)
Iodine equivalents1.088.31603.0
Solvent systemDMSO88.31603.0
Catalyst loading10 mol%85.21404.0
Ultrasonic assistanceApplied92.11201.5

Recent advances have introduced ultrasonic-assisted synthesis protocols that significantly enhance reaction efficiency [12]. Ultrasound irradiation promotes faster cyclization rates while enabling lower reaction temperatures, resulting in improved yields and reduced reaction times [12]. The application of iodine monochloride with dimethyl sulfoxide under ultrasonic conditions has shown particular promise for large-scale synthesis applications [12].

Alternative oxidative cyclization strategies have employed various Lewis acids and transition metal catalysts [13]. Palladium-catalyzed oxidative cyclization methods have demonstrated excellent selectivity for flavone formation over competing flavanone products [14]. These methods utilize palladium trifluoroacetate with phenanthroline ligands under oxygen atmosphere, achieving divergent synthesis pathways depending on reaction conditions [13].

Regioselective Demethylation Techniques

Regioselective demethylation represents a crucial structural modification strategy for optimizing the biological and chemical properties of 7-hydroxy-2'-methoxyflavone derivatives [15]. The selective removal of methoxy groups while preserving specific substitution patterns requires sophisticated methodological approaches to achieve desired regioselectivity [16].

Biocatalytic demethylation using cobalamin-dependent methyltransferases has emerged as a highly selective approach [15]. The veratrol-O-demethylase system demonstrates remarkable regioselectivity, preferentially targeting methoxy groups located para to electron-donating substituents [15]. This enzymatic approach operates under oxygen-free conditions via methyl transfer mechanisms, avoiding the limitations associated with traditional oxidative demethylation methods [15].

Chemical demethylation strategies employ various reagents including boron tribromide, aluminum chloride, and pyridine hydrochloride [16]. The choice of demethylating agent significantly influences both reaction selectivity and product distribution [16]. Semicarbazide-mediated demethylation has shown particular utility for flavone substrates, demonstrating high selectivity for specific methoxy positions [16].

Table 3: Regioselectivity Data for Demethylation Methods

MethodSubstratePara-selectivity (%)Ortho-selectivity (%)Yield (%)
MT-vdmB enzyme3,4-dimethoxytoluene811976
Semicarbazide/AcOH7-methoxyflavone>99<184
BBr₃/DCM2'-methoxyflavone653578
AlCl₃/pyridine4'-methoxyflavone584272

The mechanism of enzymatic demethylation involves methyl transfer to cobalamin cofactors, generating demethylated products without the formation of formaldehyde byproducts [15]. This approach demonstrates exceptional regioselectivity for 3,4-dimethoxy substrates, showing 1.6-fold preference for para-demethylation over ortho-demethylation [15]. The regioselectivity pattern extends to natural product substrates, indicating broad applicability for complex flavonoid structures [15].

Temperature and solvent effects play critical roles in determining demethylation selectivity [16]. Glacial acetic acid reflux conditions optimize semicarbazide-mediated demethylation, while lower temperatures favor increased selectivity at the expense of reaction rate [16]. The unique reactivity of flavone substrates compared to flavanones stems from the extended conjugation in the pyrone ring system, which activates the carbonyl group toward nucleophilic attack [16].

Comparative Analysis of Ortho vs. Para Substitution Patterns

The substitution pattern significantly influences both synthetic accessibility and structural properties of 7-hydroxy-2'-methoxyflavone derivatives [17]. Ortho and para methoxy substitutions exhibit distinct synthetic requirements and biological activity profiles, necessitating careful consideration during structural optimization [18].

Para-substituted methoxyflavones, exemplified by 4'-methoxyflavone derivatives, demonstrate superior synthetic accessibility through conventional Claisen-Schmidt approaches [17]. The electronic properties of para-methoxy groups facilitate nucleophilic condensation reactions while providing favorable steric environments for subsequent cyclization steps [19]. Synthetic yields for para-substituted derivatives consistently exceed those obtained for corresponding ortho-substituted analogs [18].

Ortho-substituted derivatives, including 2'-methoxyflavone compounds, present unique synthetic challenges due to steric hindrance and electronic effects [20]. The proximity of the methoxy group to the carbonyl functionality influences both reactivity patterns and cyclization selectivity [19]. However, ortho-substitution patterns often provide enhanced biological activity profiles, particularly in neuroprotective applications [17].

Table 4: Comparative Synthetic and Structural Data

Substitution PatternSynthetic Yield (%)Melting Point (°C)Stability RankingActivity Index
7-hydroxy-2'-methoxy72245-24738.2
7-hydroxy-3'-methoxy68238-24027.1
7-hydroxy-4'-methoxy85261-26346.8
7-hydroxy-2',4'-dimethoxy64228-23014.3

Structure-activity relationship studies reveal that ortho-methoxy substitution enhances metabolic stability compared to para-substitution patterns [17]. The ortho-positioning provides steric protection against enzymatic demethylation, resulting in extended half-life profiles [17]. Conversely, para-substitution patterns facilitate metabolic transformations that may enhance bioavailability in certain applications [17].

The electronic effects of methoxy substitution patterns significantly influence reactivity during synthetic transformations [18]. Para-methoxy groups exhibit stronger electron-donating properties, activating aromatic rings toward electrophilic substitution while deactivating them toward nucleophilic attack [18]. Ortho-substitution introduces additional chelation effects that can stabilize intermediate complexes during catalytic transformations [19].

Regioselectivity considerations become particularly important when synthesizing multiply substituted derivatives [21]. The presence of existing substituents directs subsequent functionalization patterns through a combination of electronic and steric effects [21]. Computational modeling studies indicate that ortho-substituted derivatives adopt preferred conformations that influence both reactivity and biological recognition patterns [20].

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 g/mol

Monoisotopic Mass

268.07355886 g/mol

Heavy Atom Count

20

Metabolism Metabolites

7-Hydroxy-2p-methoxyflavone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid.

Dates

Last modified: 08-10-2024

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